molecular formula C7H9NO3S B8583103 Methyl 2-amino-4-(hydroxymethyl)thiophene-3-carboxylate

Methyl 2-amino-4-(hydroxymethyl)thiophene-3-carboxylate

Cat. No. B8583103
M. Wt: 187.22 g/mol
InChI Key: WDTXYGRDVUHVRQ-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

A solution of methyl cyanoacetate (1.18 mL, 13.28 mmol) and sodium sulfide nonahydrate (3.20 g, 13.28 mmol) in methanol (25 mL) at 0° C. was treated with 1-acetoxy-3-chloroacetone (2.0 g, 13.28 mmol). The cold bath was removed and triethylamine (1.86 mL, 13.28 mmol) was added dropwise. The solution was stirred at room temperature for 20 hours then diluted with water and extracted into ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and the solvent removed under vacuum to provide the titled compound (1.25 g, 51%). MS (DCI/NH3) M/Z 188 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 3.68 (s, 3 H) 4.45 (dd, J=5.52, 1.47 Hz, 2 H) 4.88 (t, J=5.70 Hz, 1 H) 6.12 (s, 1 H) 7.28 (s, 2 H)
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].O.O.O.O.O.O.O.O.O.[S-2:17].[Na+].[Na+].C([O:23][CH2:24][C:25]([CH2:27]Cl)=O)(=O)C.C(N(CC)CC)C>CO.O>[NH2:2][C:1]1[S:17][CH:27]=[C:25]([CH2:24][OH:23])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
3.2 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)CCl
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1SC=C(C1C(=O)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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